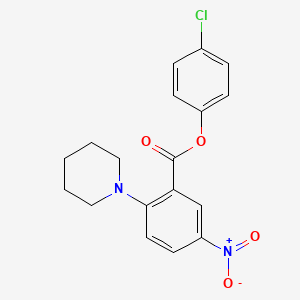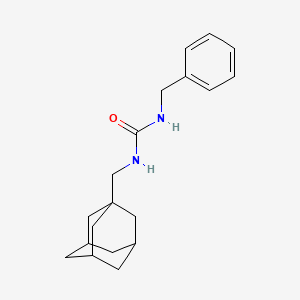
N-(1-adamantylmethyl)-N'-benzylurea
Descripción general
Descripción
Synthesis Analysis
The synthesis of adamantane derivatives often involves multi-step reactions, starting from adamantane or its precursor compounds. For instance, adamantane derivatives can be synthesized through reactions involving adamantane-1-carbonyl chloride, ammonium thiocyanate, and suitable amines, leading to thiourea derivatives with specific substituents (Saeed, Erben, & Bolte, 2013). These reactions typically require precise conditions to achieve the desired substitution and ensure the stability of the adamantane core.
Molecular Structure Analysis
Adamantane derivatives demonstrate a variety of molecular conformations, largely influenced by their substituents. X-ray diffraction studies provide insights into the crystal structures, revealing how different groups affect the overall molecular orientation and stability. For example, the synthesis and structural analysis of certain adamantane-naphthyl thiourea conjugates have shown how substituents can influence molecular conformation and intermolecular interactions, contributing to their chemical reactivity and potential biological activity (Arshad et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of N-(1-adamantylmethyl)-N'-benzylurea derivatives is marked by their interactions with various reagents and conditions. These compounds can undergo a range of chemical reactions, including borylation and hydroxylation, directed by the adamantane-1-carbonyl group, demonstrating their versatility in organic synthesis (Xu et al., 2022).
Mecanismo De Acción
While the specific mechanism of action for “N-(1-adamantylmethyl)-N’-benzylurea” is not available, similar compounds have been found to act as dual modulators of the Cannabinoid CB2 Receptor and Fatty Acid Amide Hydrolase . This simultaneous activation and inhibition may be a synergistic anti-inflammatory strategy .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(1-adamantylmethyl)-3-benzylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c22-18(20-12-14-4-2-1-3-5-14)21-13-19-9-15-6-16(10-19)8-17(7-15)11-19/h1-5,15-17H,6-13H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIARHHCFUPPAMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24792661 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-bromophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone](/img/structure/B4012520.png)
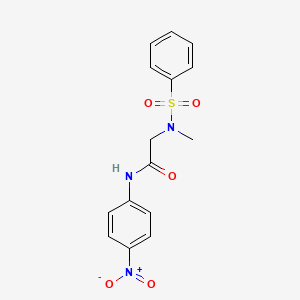
![N,N'-[1,3-phenylenebis(methylene)]bis[2-(4-isopropylphenoxy)acetamide]](/img/structure/B4012536.png)
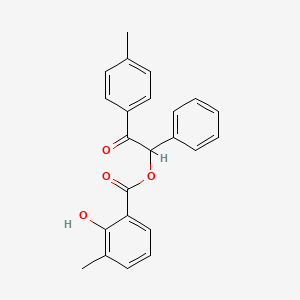
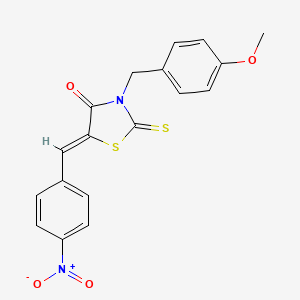
![ethyl 4-({[(1-adamantylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B4012558.png)
![(2S)-2-[({[(2,4-dimethylphenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoic acid](/img/structure/B4012565.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4012570.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B4012579.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-4-(5-methyl-2-furoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4012595.png)
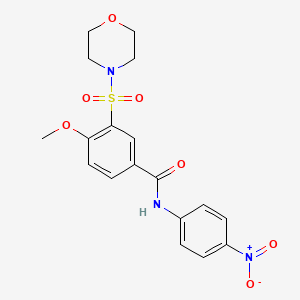
![(4-methoxy-1-naphthyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B4012616.png)
